N'-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide
Description
N'-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide is a benzohydrazide derivative featuring a Z-configured hydrazone linkage between a benzoyl group and a 3-oxoindenyl moiety. The Z-isomer configuration is critical for its spatial arrangement, influencing both physicochemical properties and biological activity .
Properties
IUPAC Name |
N-[(Z)-(3-oxoinden-1-ylidene)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-15-10-14(12-8-4-5-9-13(12)15)17-18-16(20)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20)/b17-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNYBSWWDQKGSH-VKAVYKQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC(=O)C2=CC=CC=C2)C3=CC=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=N/NC(=O)C2=CC=CC=C2)/C3=CC=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide typically involves the condensation reaction between 3-oxo-2,3-dihydro-1H-indene-1-carbaldehyde and benzohydrazide. The reaction is usually carried out in an acidic medium, often using acetic acid as a catalyst, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones.
Scientific Research Applications
N’-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer, antibacterial, and antiviral activities. It serves as a lead compound for the development of new therapeutic agents.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Analytical Chemistry: The compound is employed as a reagent in the detection and quantification of various analytes, including metal ions and organic compounds.
Mechanism of Action
The mechanism of action of N’-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound induces apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways. It also interacts with DNA, causing fragmentation and inhibiting cell proliferation.
Comparison with Similar Compounds
Key Observations:
Ring Systems :
- The indenyl core (target compound) vs. indolyl (e.g., ) affects π-conjugation and electronic properties. Indenyl derivatives (e.g., IC/FIC in ) are often used in optoelectronics, while indolyl analogues are common in medicinal chemistry.
- Substitution on the inden/indole ring (e.g., 4-Cl, 7-OH in ZY0511 ) enhances solubility and target affinity.
Isomerism :
- The Z-configuration in the target compound vs. E-isomers (e.g., ZY0511 ) influences molecular geometry and binding interactions. For example, E-isomers in LSD1 inhibitors showed higher potency due to better fit into enzyme active sites .
Functional Groups: Electron-withdrawing groups (e.g., NO₂ in , sulfonyl in ) increase stability and modulate electronic properties. Morpholinosulfonyl in ZY0511 enhances hydrophilicity and pharmacokinetics .
Biological Activity
N'-[(1Z)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]benzohydrazide is a hydrazone compound that has attracted interest due to its potential biological activities. This compound belongs to a broader class of hydrazones, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The synthesis of this compound typically involves the condensation of 3-oxo-2,3-dihydro-1H-indene-1-carbaldehyde with benzohydrazide under acidic conditions .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. The mechanism of action involves the induction of apoptosis in cancer cells through the disruption of mitochondrial membrane potential and activation of caspase pathways. This compound has been shown to interact with DNA, leading to fragmentation and inhibition of cell proliferation .
Case Study: Apoptosis Induction
A study on hydrazone derivatives demonstrated that similar compounds could induce apoptosis in various cancer cell lines. For instance, N'-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)benzohydrazide was identified as a potent apoptosis inducer with an EC(50) value of 0.24 µM in human colorectal carcinoma HCT116 cells . This suggests that this compound may have comparable efficacy.
Antimicrobial Activity
Hydrazones, including this compound, have demonstrated antimicrobial properties against a range of pathogens. A review highlighted that hydrazone derivatives possess significant activity against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets. The compound's indene moiety enhances its binding affinity to molecular targets, which is crucial for its anticancer and antimicrobial activities .
Comparison with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other hydrazone derivatives:
| Compound Name | Structure | Anticancer Activity (EC50) | Antimicrobial Activity |
|---|---|---|---|
| N'-(4-bromo-5-methyl...) | Structure | 0.24 µM (HCT116) | Moderate |
| N'-[(3Z)-1-(1-heptyl)...] | Similar structure | Not specified | High |
| N'-(2-hydroxyphenyl)... | Similar structure | 0.17 µM (various) | Low |
This table illustrates the varying degrees of biological activity among related compounds, emphasizing the potential significance of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
